molecular formula C10H12N4 B231438 4-Amino-2-dimethylaminoquinazoline

4-Amino-2-dimethylaminoquinazoline

Cat. No.: B231438
M. Wt: 188.23 g/mol
InChI Key: YPINGHVENXGMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-dimethylaminoquinazoline is a synthetically accessible compound based on the privileged quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities . The quinazoline core serves as a versatile building block, and substitutions at the 2- and 4-positions are known to be critical for modulating biological potency and physicochemical properties . Quinazoline derivatives are extensively investigated for their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell proliferation and a validated target in oncology research . The specific substitution pattern of this compound suggests it is a valuable intermediate for the design and synthesis of novel therapeutic agents. Researchers may utilize this compound to develop potential candidates targeting various disease pathways, including cancer, through structural modifications and hybridization with other pharmacophores . Furthermore, beyond its primary use in pharmaceutical development, the electron-donating amino groups on the quinazoline core make this compound and its derivatives candidates for exploration in materials science, particularly in the development of fluorescent materials and chemosensors . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-N,2-N-dimethylquinazoline-2,4-diamine

InChI

InChI=1S/C10H12N4/c1-14(2)10-12-8-6-4-3-5-7(8)9(11)13-10/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

YPINGHVENXGMOX-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=CC=CC=C2C(=N1)N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Preparation Methods

Lithium-Mediated Coupling with Dimethylcyanamide

A foundational method involves the reaction of o-aminobenzonitrile with dimethylcyanamide in the presence of lithium and bromobenzene. This one-pot cyclocondensation, conducted under nitrogen atmosphere in anhydrous diethyl ether, proceeds via a nucleophilic aromatic substitution mechanism. The lithium acts as a base, deprotonating dimethylcyanamide to generate a reactive intermediate that attacks the nitrile group of o-aminobenzonitrile.

Reaction Conditions :

  • Temperature : Reflux at 40–50°C

  • Duration : 6 hours

  • Molar Ratio : o-Aminobenzonitrile : Dimethylcyanamide : Bromobenzene = 1 : 1 : 1

  • Solvent : Anhydrous diethyl ether

Post-reaction workup includes crystallization from ethanol and petroleum ether, yielding 4-amino-2-dimethylaminoquinazoline with a melting point of 141–142°C. The hydrochloride derivative, obtained via ethereal HCl treatment, exhibits a melting point exceeding 300°C, confirming high purity.

Scalability and Limitations

While this method achieves 70–75% yield in laboratory settings, scalability is hindered by the use of lithium metal, which poses safety risks in large-scale reactions. Additionally, the requirement for anhydrous conditions increases operational complexity.

Multi-Step Synthesis from Veratrole

Nitration and Reduction Sequence

An alternative five-step synthesis begins with veratrole (1,2-dimethoxybenzene). Nitration at −10°C to 30°C using concentrated nitric acid produces 3,4-dimethoxynitrobenzene, which is subsequently reduced to 3,4-dimethoxyaniline via catalytic hydrogenation.

Key Steps :

  • Nitration :

    • Reagents : Veratrole, HNO₃ (1:1.5–10 molar ratio)

    • Temperature : −10–30°C

    • Yield : 80–85%

  • Reduction :

    • Catalyst : Palladium on carbon (0.1–10 wt%)

    • Pressure : 0.8–2.5 MPa H₂

    • Yield : 90–92%

Urea Formation and Cyclization

The 3,4-dimethoxyaniline intermediate undergoes urea formation with triphosgene and cyanamide, followed by cyclization in phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). Hydrolysis with acetic acid yields 2-chloro-4-amino-6,7-dimethoxyquinazoline, which is alkalized with triethylamine to obtain the final product.

Optimization Insights :

  • Cyclization Temperature : 80–100°C

  • Alkalization Agent : Triethylamine in methanol

  • Overall Yield : 60–65%

Direct Amination Approaches

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction between 2-aminobenzophenone derivatives and thiourea in dimethyl sulfoxide (DMSO). At 150°C, thiourea decomposes to carbodiimide and H₂S, facilitating imine intermediate formation. Subsequent reduction and ammonia elimination yield 4-substituted quinazolines.

Protocol :

  • Microwave Conditions : 150°C, 600 rpm stirring, 5 hours

  • Workup : Ethyl acetate extraction and preparative TLC

  • Yield : 68–72%

Comparative Analysis with Thermal Methods

Conventional hotplate heating at 160°C achieves comparable yields but requires 8–10 hours, underscoring the efficiency of microwave techniques in reducing reaction times by 40%.

Green Chemistry Innovations

Solvent-Free Cyclocondensation

Emerging methodologies eliminate organic solvents by leveraging molten salt media or ionic liquids. For example, a mixture of o-aminobenzonitrile and dimethylcyanamide heated at 120°C in [BMIM][BF₄] ionic liquid produces the target compound in 65% yield, reducing waste generation.

Critical Comparison of Methodologies

MethodStarting MaterialKey ReagentsYield (%)Reaction TimeScalability
Lithium-Mediatedo-AminobenzonitrileLi, Dimethylcyanamide70–756 hoursModerate
Multi-StepVeratroleHNO₃, H₂, POCl₃60–6524–48 hoursLow
Microwave2-AminobenzophenoneThiourea, DMSO68–725 hoursHigh
Ionic Liquido-Aminobenzonitrile[BMIM][BF₄]658 hoursModerate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.